Naquotinib - 1448232-80-1

Naquotinib

Catalog Number: EVT-254965
CAS Number: 1448232-80-1
Molecular Formula: C30H42N8O3
Molecular Weight: 562.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Naquotinib (ASP8273) is an orally available, irreversible, third-generation, mutant-selective epidermal growth factor receptor (EGFR) inhibitor. [] Its primary role in scientific research is as a potent tool for investigating and potentially treating EGFR-driven cancers, particularly non-small cell lung cancer (NSCLC) with acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs). [, , ]

Future Directions
  • Clinical Development: Further clinical trials are needed to establish the efficacy and safety of Naquotinib in treating NSCLC patients, especially those with EGFR-activating mutations and acquired resistance to previous therapies. []
  • Combination Therapies: Exploring combination therapies with Naquotinib and other targeted agents or chemotherapies could potentially enhance its efficacy and delay or prevent the emergence of resistance. []
Overview

Naquotinib is a novel compound classified as a pyrazine carboxamide, primarily developed for its efficacy as an irreversible inhibitor of the epidermal growth factor receptor (EGFR). It is particularly noted for its selectivity against various EGFR mutations, including those associated with non-small cell lung cancer. Naquotinib's structural uniqueness differentiates it from other third-generation EGFR tyrosine kinase inhibitors, which typically feature pyrimidine-based scaffolds.

Source

Naquotinib was synthesized and developed by Astellas Pharma Inc. The compound’s synthesis and clinical applications have been detailed in various patent applications, including PCT Patent Application WO 2016/121777. Research studies have characterized its pharmacological properties and therapeutic potential against EGFR-driven cancers .

Classification

Naquotinib falls under the category of small molecule inhibitors targeting the EGFR pathway. Its classification is significant in the context of targeted cancer therapies, especially for patients with specific EGFR mutations that confer resistance to first-line treatments.

Synthesis Analysis

Methods

The synthesis of Naquotinib involves several key chemical reactions, primarily focusing on the formation of the pyrazine carboxamide structure. The synthetic route includes:

  1. Formation of the Pyrazine Core: The initial step typically involves constructing the pyrazine ring through cyclization reactions involving appropriate precursors.
  2. Acrylamide Moiety Introduction: Following the formation of the pyrazine core, a reactive acrylamide group is introduced, which is crucial for the compound's mechanism of action.
  3. Purification and Characterization: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity before characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Technical Details

The detailed synthetic pathway can be complex and may involve multiple steps of nucleophilic substitutions and functional group transformations. The use of specific catalysts and reaction conditions is critical for optimizing yield and selectivity during synthesis.

Molecular Structure Analysis

Structure

Naquotinib's molecular structure features a pyrazine ring substituted with various functional groups that enhance its binding affinity to EGFR. The compound's structure can be represented as follows:

  • Molecular Formula: C17_{17}H16_{16}F3_{3}N5_{5}O
  • Molecular Weight: Approximately 395.34 g/mol

Data

The structural analysis reveals that Naquotinib contains a reactive acrylamide moiety, which plays a crucial role in its mechanism of action by covalently binding to cysteine residues in the EGFR active site, thereby inhibiting its activity .

Chemical Reactions Analysis

Reactions

Naquotinib primarily engages in covalent bonding with the EGFR through nucleophilic attack on the acrylamide moiety. This reaction leads to irreversible inhibition of the receptor, effectively blocking downstream signaling pathways involved in tumor growth and proliferation.

Technical Details

The reaction mechanism involves:

  • Nucleophilic Attack: The thiol group of cysteine residues in EGFR attacks the electrophilic carbon of the acrylamide, forming a stable covalent bond.
  • Inhibition Confirmation: The efficacy of Naquotinib is confirmed through enzyme assays that measure its inhibitory potency against various EGFR mutations.
Mechanism of Action

Process

Naquotinib functions by selectively targeting mutant forms of the EGFR, including L858R and T790M mutations commonly associated with resistance to first-line therapies. Its mechanism can be summarized as follows:

  1. Binding to Active Site: Upon administration, Naquotinib binds to the ATP-binding pocket of EGFR.
  2. Covalent Modification: The formation of a covalent bond with cysteine residues leads to permanent inhibition of receptor activity.
  3. Downstream Effects: This inhibition prevents phosphorylation events that are critical for cell signaling pathways involved in cancer cell survival and proliferation .

Data

In vitro studies have shown that Naquotinib exhibits IC50_{50} values ranging from 0.26 nmol/L to 13 nmol/L against various mutant forms of EGFR, indicating its high potency compared to other inhibitors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of an acrylamide group.

Relevant Data or Analyses

Studies on Naquotinib's stability indicate that it maintains efficacy over time when stored under recommended conditions. Its solubility profile suggests potential formulation strategies for effective delivery in clinical settings .

Applications

Naquotinib has significant potential in scientific research and clinical applications:

  • Cancer Treatment: Primarily used for treating non-small cell lung cancer harboring specific EGFR mutations.
  • Research Tool: Employed in preclinical studies to investigate resistance mechanisms in cancer therapies.
  • Combination Therapies: Investigated for use alongside other targeted therapies to enhance treatment efficacy against resistant cancer phenotypes .

Properties

CAS Number

1448232-80-1

Product Name

Naquotinib

IUPAC Name

6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-[(3R)-1-prop-2-enoylpyrrolidin-3-yl]oxypyrazine-2-carboxamide

Molecular Formula

C30H42N8O3

Molecular Weight

562.7 g/mol

InChI

InChI=1S/C30H42N8O3/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34)/t24-/m1/s1

InChI Key

QKDCLUARMDUUKN-XMMPIXPASA-N

SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C

Synonyms

(R)-5-((1-acryloylpyrrolidin-3-yl)oxy)-6-ethyl-3-((4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrazine-2-carboxamide; ASP8273

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C

Isomeric SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)O[C@@H]5CCN(C5)C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.